molecular formula C12H12BN3 B095718 tri(pyrrol-1-yl)borane CAS No. 18899-90-6

tri(pyrrol-1-yl)borane

Cat. No.: B095718
CAS No.: 18899-90-6
M. Wt: 209.06 g/mol
InChI Key: WPXPRWWEZJWDJT-UHFFFAOYSA-N
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Description

tri(pyrrol-1-yl)borane, is an organoboron compound where a boron atom is bonded to three pyrrole groups Organoboron compounds are known for their versatility in organic synthesis, particularly in hydroboration reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of borane, tripyrrol-1-yl-, typically involves the reaction of boron trihalides with pyrrole under controlled conditions. One common method is the reaction of boron trichloride with pyrrole in the presence of a base, such as triethylamine, to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of borane, tripyrrol-1-yl-, may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: tri(pyrrol-1-yl)borane, can undergo oxidation reactions to form boron-oxygen compounds.

    Reduction: It can be reduced to form boron-hydride species.

    Substitution: The pyrrole groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products:

    Oxidation: Boron-oxygen compounds.

    Reduction: Boron-hydride species.

    Substitution: Halogenated borane derivatives.

Scientific Research Applications

tri(pyrrol-1-yl)borane, has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration reactions.

    Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of borane, tripyrrol-1-yl-, involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various organic reactions. In biological systems, its mechanism may involve interactions with cellular components, leading to therapeutic effects such as in BNCT.

Comparison with Similar Compounds

    Borane, triphenyl-: Another organoboron compound with three phenyl groups instead of pyrrole.

    Borane, triethyl-: Contains three ethyl groups bonded to boron.

    Borane, trimethyl-: Contains three methyl groups bonded to boron.

Uniqueness: tri(pyrrol-1-yl)borane, is unique due to the presence of pyrrole groups, which impart distinct electronic and steric properties compared to other organoboron compounds. This uniqueness makes it particularly useful in specific synthetic applications and research areas.

Properties

CAS No.

18899-90-6

Molecular Formula

C12H12BN3

Molecular Weight

209.06 g/mol

IUPAC Name

tri(pyrrol-1-yl)borane

InChI

InChI=1S/C12H12BN3/c1-2-8-14(7-1)13(15-9-3-4-10-15)16-11-5-6-12-16/h1-12H

InChI Key

WPXPRWWEZJWDJT-UHFFFAOYSA-N

SMILES

B(N1C=CC=C1)(N2C=CC=C2)N3C=CC=C3

Canonical SMILES

B(N1C=CC=C1)(N2C=CC=C2)N3C=CC=C3

Origin of Product

United States

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